3'-Amino-2',3'-dideoxyguanosine
Overview
Description
3’-Amino-2’,3’-dideoxyguanosine is a compound with the CAS Number: 66323-49-7 . It has a molecular weight of 266.26 . The IUPAC name for this compound is 2-amino-9-((2R,4S,5S)-4-amino-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one . It is a paramount compound employed in the biomedical sector, emerging as a nucleoside analog imbued with remarkable antiviral traits .
Synthesis Analysis
The synthesis of 3’-Amino-2’,3’-dideoxyguanosine involves treating 3’-amino-3’-deoxythymidine and 2,6-diaminopurine with a pyrimidine nucleoside phosphorylase and a purine nucleoside phosphorylase to prepare 3’-amino-2’,3’-dideoxyribosyl 2,6-diaminopurine. This is then converted enzymatically with an adenosine deaminase to prepare 3’-amino-2’,3’-dideoxyguanosine .Molecular Structure Analysis
The InChI code for 3’-Amino-2’,3’-dideoxyguanosine is 1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 .Physical and Chemical Properties Analysis
The physical and chemical properties of 3’-Amino-2’,3’-dideoxyguanosine include a molecular weight of 266.26 . It is stored at a temperature of 28 C .Scientific Research Applications
Photosensitized DNA-Protein Cross-Links
5'-Amino-2',5'-dideoxyguanosine, a related compound to 3'-Amino-2',3'-dideoxyguanosine, has been utilized to study the intramolecular reactivity of amino groups in the context of guanine radical formation due to type I photosensitization. This research is significant in understanding photosensitized formation of DNA-protein cross-links, a crucial aspect in molecular biology and genetic research (Morin & Cadet, 1995).
Synthesis and Stability Studies
Research on compounds like 8-Aza-7-deaza-2',3'-dideoxyguanosine, derived from this compound, involves studying their synthesis and properties. These studies contribute to our understanding of the stability and reactivity of these compounds, which is essential in developing new drugs and understanding biological processes (Seela & Driller, 1988).
Anti-HIV Activities
A series of 6-modified analogs of 2',3'-dideoxyguanosine and 2',3'-didehydro-2',3'-dideoxyguanosine, similar in structure to this compound, were synthesized and evaluated for their anti-HIV activities. The findings from these studies contribute to the development of potential prodrugs for HIV treatment (Xie et al., 2013).
Nucleoside Analogs and Antiviral Research
The study of nucleoside analogs like carbovir, closely related to this compound, has been significant in understanding their inhibition of human immunodeficiency virus. This research has implications for the development of new antiretroviral agents (Vince & Brownell, 1990).
Mechanism of Action
Target of Action
It is known that this compound is a nucleoside analogue . Nucleoside analogues typically target enzymes involved in nucleic acid synthesis, such as DNA and RNA polymerases, or reverse transcriptase in the case of retroviruses .
Mode of Action
As a nucleoside analogue, it is likely to be incorporated into the growing nucleic acid chain during replication or transcription, causing premature termination .
Biochemical Pathways
Nucleoside analogues generally interfere with the nucleic acid synthesis pathway, disrupting the normal function of cells, particularly rapidly dividing cells such as cancer cells or virus-infected cells .
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The metabolism and excretion of this compound would need further investigation.
Result of Action
As a nucleoside analogue, it is likely to cause disruption of nucleic acid synthesis, leading to cell death or inhibition of viral replication .
Action Environment
It is known that the compound is stable under heat and light, but can degrade under acidic conditions . This suggests that the pH of the environment could influence the stability and hence the efficacy of this compound.
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c11-4-1-6(19-5(4)2-17)16-3-13-7-8(16)14-10(12)15-9(7)18/h3-6,17H,1-2,11H2,(H3,12,14,15,18)/t4-,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQBPAWPBCAUGA-KVQBGUIXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70216535 | |
Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66323-49-7 | |
Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066323497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine, 3'-amino-2',3'-dideoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70216535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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